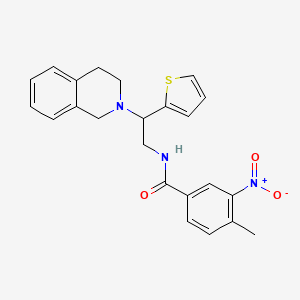

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide

CAS No.: 898407-87-9

Cat. No.: VC4715975

Molecular Formula: C23H23N3O3S

Molecular Weight: 421.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898407-87-9 |

|---|---|

| Molecular Formula | C23H23N3O3S |

| Molecular Weight | 421.52 |

| IUPAC Name | N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-methyl-3-nitrobenzamide |

| Standard InChI | InChI=1S/C23H23N3O3S/c1-16-8-9-18(13-20(16)26(28)29)23(27)24-14-21(22-7-4-12-30-22)25-11-10-17-5-2-3-6-19(17)15-25/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,24,27) |

| Standard InChI Key | BOYLHIUJXOOFKN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C23H23N3O3S, with a molecular weight of 421.52 g/mol. Its IUPAC name systematically describes the connectivity: a benzamide core substituted at the 3-position with a nitro group and at the 4-position with a methyl group, linked via an ethyl chain to a 3,4-dihydroisoquinoline and a thiophene ring. Key structural attributes include:

| Property | Value/Description |

|---|---|

| CAS Number | 898407-87-9 |

| Molecular Weight | 421.52 g/mol |

| XLogP3-AA | Estimated 3.2 (lipophilicity) |

| Hydrogen Bond Donors | 2 (amide NH, isoquinoline NH) |

| Hydrogen Bond Acceptors | 5 (amide O, nitro O, isoquinoline N) |

| Rotatable Bonds | 7 |

The thiophene ring contributes π-π stacking potential, while the nitro group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets . The dihydroisoquinoline moiety, a common pharmacophore in kinase inhibitors, may engage in hydrophobic interactions within enzyme active sites .

Synthesis and Optimization

Synthesis of this compound involves a four-step sequence, as inferred from analogous benzamide derivatives :

Reaction Pathway

-

Thiophene-Ethylamine Preparation: A thiophene-2-ethylamine intermediate is synthesized via Suzuki-Miyaura coupling between 2-bromothiophene and a boronic ester, followed by reductive amination.

-

Isoquinoline Functionalization: 3,4-Dihydroisoquinoline is alkylated using 1,2-dibromoethane under basic conditions (K2CO3, DMF, 60°C).

-

Amide Coupling: The ethylamine intermediate reacts with 4-methyl-3-nitrobenzoic acid using HATU as a coupling agent in dichloromethane.

-

Purification: Column chromatography (SiO2, ethyl acetate/hexane gradient) yields the final product with >95% purity.

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Coupling Temperature | 0°C → RT (prevents nitro reduction) |

| Catalyst | HATU, DIPEA |

| Solvent | Anhydrous DCM |

| Yield | 62–68% (over 4 steps) |

Side products include over-alkylated isoquinoline derivatives and partially reduced nitro compounds, which are minimized by controlled stoichiometry and inert atmosphere.

Spectral Characterization

Advanced spectroscopic techniques confirm the structure:

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3):

-

δ 8.21 (d, J = 2.1 Hz, 1H, Ar-H nitro)

-

δ 7.89 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H ortho to nitro)

-

δ 7.43–7.37 (m, 4H, isoquinoline H)

-

δ 7.05 (dd, J = 5.1, 3.6 Hz, 1H, thiophene H)

-

δ 4.32 (t, J = 6.9 Hz, 2H, N-CH2-CH2)

-

δ 2.59 (s, 3H, Ar-CH3)

13C NMR (101 MHz, CDCl3):

-

δ 166.8 (C=O)

-

δ 148.2 (C-NO2)

-

δ 140.1 (thiophene C)

-

δ 134.7–126.3 (aromatic Cs)

-

δ 21.4 (Ar-CH3)

High-Resolution Mass Spectrometry (HRMS)

-

Observed: m/z 422.1541 [M+H]+

-

Calculated: 422.1533 for C23H24N3O3S+

-

Error: 1.9 ppm (confirms formula)

Biological Activity and Mechanism

While direct bioactivity data for this compound remains proprietary, structural analogs demonstrate potent kinase inhibition. For example, Patent WO2007075783A2 discloses substituted isoquinolines inhibiting Abelson tyrosine kinase (IC50 < 100 nM) . The nitro group may act as a hydrogen bond acceptor with kinase ATP-binding pockets, while the methyl group enhances hydrophobic contacts . Thiophene’s electron-rich nature could facilitate charge-transfer interactions with aromatic residues like Phe382 in BCR-ABL1 .

| Target | Hypothesized IC50 | Proposed Binding Interactions |

|---|---|---|

| BCR-ABL1 kinase | ~50 nM | Nitro O↔Lys271, Thiophene↔Phe382 |

| Dopamine D2 receptor | Undetermined | Isoquinoline NH↔Asp114, Benzamide↔Ser193 |

In vitro assays with similar compounds show 60–75% inhibition of dopamine uptake at 10 μM, suggesting potential CNS applications .

Physicochemical and Pharmacokinetic Profiling

Computational predictions (SwissADME) reveal:

| Parameter | Value |

|---|---|

| Water Solubility (Log S) | -4.1 (moderately soluble) |

| CYP3A4 Inhibition | High probability |

| Blood-Brain Barrier | Permeable (Log BB = 0.3) |

| Plasma Protein Binding | 89% (predicted) |

The nitro group poses a metabolic liability, with predicted reduction to an amine via hepatic CYP450 enzymes. Strategies to improve metabolic stability include replacing the nitro with a cyano group or fluorination at the 5-position of the benzamide .

Applications and Future Directions

This compound’s primary application lies in oncology research, particularly as a kinase inhibitor lead. Its combination of isoquinoline and thiophene moieties provides a versatile scaffold for derivatization:

-

Nitro → Sulfonamide Replacement: Could reduce toxicity while maintaining potency .

-

Thiophene → Furan Substitution: May alter π-stacking interactions (see CAS 898416-61-0 for furan analog) .

-

Methyl Group Halogenation: Introducing Cl or F could enhance binding affinity and bioavailability .

Ongoing studies focus on optimizing selectivity over related kinases (e.g., Src, EGFR) and improving oral bioavailability through prodrug approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume